molecular formula C4H3F3O3S B3052405 Methanesulfonic acid, trifluoro-, 2-propynyl ester CAS No. 41029-46-3

Methanesulfonic acid, trifluoro-, 2-propynyl ester

Cat. No. B3052405
CAS RN: 41029-46-3
M. Wt: 188.13 g/mol
InChI Key: ROQYGSVHXLIXGO-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-propynyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is also known as TFPME and has a chemical formula of C5H3F3O2S.

Mechanism of Action

The mechanism of action of TFPME is not well understood. However, it is believed that this compound acts as an electrophilic reagent and can react with various nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity makes TFPME a versatile reagent in organic synthesis and materials science.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TFPME. However, studies have shown that this compound is relatively non-toxic and has low acute toxicity. TFPME has been used in various in vitro assays to evaluate the cytotoxicity of various compounds and has shown promising results.

Advantages and Limitations for Lab Experiments

The advantages of using TFPME in lab experiments include its high reactivity, low toxicity, and ease of synthesis. This compound can be used as a reagent in various organic reactions and has been shown to be a useful monomer in polymer synthesis. However, the limitations of using TFPME include its limited solubility in water and some organic solvents, which can limit its applications in certain experiments.

Future Directions

There are several future directions for the use of TFPME in scientific research. One potential area of research is the use of TFPME in the synthesis of novel polymers and copolymers with unique properties. Another potential area of research is the development of new organic reactions that utilize TFPME as a reagent. Additionally, TFPME could be used in the development of new materials with unique physical and chemical properties. Overall, TFPME has significant potential in various scientific research applications and warrants further investigation.

Scientific Research Applications

TFPME has been used in various scientific research applications, including organic synthesis, polymer chemistry, and materials science. This compound has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. TFPME has also been used as a monomer in the synthesis of polymers and copolymers with unique properties, such as high thermal stability, low glass transition temperature, and high solubility in various solvents.

properties

IUPAC Name

prop-2-ynyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQYGSVHXLIXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068271
Record name Methanesulfonic acid, trifluoro-, 2-propynyl ester
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Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid, trifluoro-, 2-propynyl ester

CAS RN

41029-46-3
Record name 2-Propyn-1-yl 1,1,1-trifluoromethanesulfonate
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester
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Record name Methanesulfonic acid, trifluoro-, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethylsulfonyloxy)prop-1-yne
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Synthesis routes and methods

Procedure details

2-Propyn-1-yl trifluoromethanesulfonate was prepared in carbon tetrachloride solution and used as a dried solution in Examples 45 through 48 in the same way that 2-propen-1-yl trifluoromethanesulfonate was prepared and was used in Examples 41 through 44 starting with 2-propyn-1-ol (propargyl alcohol) and trifluoromethanesulfonic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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